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Introduction and Chemical Profile

Lanatoside C is a naturally occurring cardiac glycoside first isolated from the plant Digitalis lanata

(foxglove) that has been historically used for the treatment of cardiac arrhythmias and heart failure. Like

other cardiac glycosides, Lanatoside C possesses a characteristic chemical structure consisting of a

steroidal aglycone core linked to a sugar moiety at the C-3β position and a five-membered unsaturated

lactone ring at the C-17β position. This structural configuration forms the characteristic "U"-shaped

pharmacophore essential for its interaction with Na+/K+-ATPase (NKA), the primary molecular target of

cardiac glycosides [1]. The compound is classified as a cardenolide-type cardiac glycoside, distinguished

from bufadienolides by its five-membered lactone ring rather than a six-membered ring [1].

The structural complexity of Lanatoside C includes three digitoxose sugar units and one glucose unit, with

an acetyl group attached to the third digitoxose, contributing to its specific pharmacokinetic properties

including solubility, membrane permeability, and overall bioavailability [2]. This acetyl group can be

hydrolyzed in the gastrointestinal tract, leading to the formation of active metabolites including digoxin and

desgluco-Lanatoside C [3]. The intact structure allows Lanatoside C to interact not only with its primary

target, Na+/K+-ATPase, but also with various signaling proteins, explaining its diverse pharmacological

activities beyond cardiotonic effects [4].
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Table 1: Structural Features of Lanatoside C and Their Functional Roles

Structural
Component

Chemical Characteristics Functional Significance

Steroidal
Aglycone

5β,14β-androstane-3β,14-diol core Forms "U"-shaped pharmacophore;
essential for NKA binding

Lactone Ring Five-membered α,β-unsaturated γ-
lactone at C17

Determines compound class (cardenolide);
critical for potency

Sugar Moieties Three digitoxose units + one
glucose unit

Modulates solubility, bioavailability, and
target affinity

Acetyl Group Attached to third digitoxose Influences metabolic processing; removed
during digestion

Anticancer Efficacy and Cytotoxicity Profiles

Recent investigations have revealed that Lanatoside C exhibits potent cytotoxic effects against various

cancer types while demonstrating selective toxicity toward malignant cells compared to normal cells. This

selective cytotoxicity positions Lanatoside C as a promising candidate for cancer drug repurposing. The

compound has demonstrated efficacy against a broad spectrum of cancer cell lines, with varying sensitivity

observed across different cancer types [4] [5] [6].

In hepatocellular carcinoma (HCC) models, Lanatoside C significantly inhibited cancer cell growth and

dramatically decreased tumor volume in xenograft models, while delaying tumor progression without

causing obvious body weight loss in treated animals [7] [8]. Similar antiproliferative effects were observed

in gastric cancer cells, where Lanatoside C treatment resulted in dose-dependent growth inhibition across

multiple gastric cancer cell lines, with MKN-45 cells showing particular sensitivity [5]. The compound also

demonstrated robust activity against cholangiocarcinoma cells, where it was selected as the most potent

among five tested cardiac glycosides in decelerating proliferation and inducing apoptosis [6].

Table 2: Anticancer Efficacy of Lanatoside C Across Various Cancer Types
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Cancer Type
Cell Lines
Tested

Reported Efficacy
Proposed Primary
Mechanisms

Hepatocellular
Carcinoma

Hep3B,

HA22T,
HepG2

GI₅₀: ~0.5-1.0 μM;

Significant tumor reduction
in vivo [7] [4] [8]

PKCδ activation; AKT/mTOR

inhibition; Mitochondrial
apoptosis

Gastric Cancer MKN-45,
SGC-7901

Strong growth inhibition at
50-500 nM; G2/M cell cycle

arrest [5]

Wnt/β-catenin/c-Myc
suppression; USP28

targeting

Cholangiocarcinoma HuCCT-1,

TFK-1

Time-dependent growth

inhibition; Apoptosis
induction [6]

STAT3 inhibition; ROS

generation; MMP loss

Breast Cancer MCF-7 Dose-dependent
cytotoxicity [4]

G2/M arrest; MAPK/PI3K
pathway modulation

Lung Cancer A549 Dose-dependent
cytotoxicity [4]

DNA damage response;
MAPK pathway inhibition

The differential sensitivity observed across various cancer types suggests tissue-specific mechanisms of

action or variations in molecular target expression. Importantly, Lanatoside C demonstrated minimal

toxicity toward normal peripheral blood mononuclear cells (PBMCs) across a wide concentration range

(0.01–500 μM), indicating a favorable therapeutic window for further development [4].

Molecular Mechanisms of Action

Primary Signaling Pathways

Lanatoside C exerts its anticancer effects through multiple interconnected signaling pathways, affecting

fundamental cellular processes including proliferation, apoptosis, and DNA damage response. The

compound's mechanisms extend beyond its classical role as a Na+/K+-ATPase inhibitor, involving complex

modulation of key oncogenic pathways:
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Lanatoside C's multifaceted mechanism involves simultaneous modulation of proliferation signals and

activation of multiple cell death pathways, making it particularly effective against resistant cancer types. The

activation of PKCδ represents a key mechanism in hepatocellular carcinoma, where Lanatoside C triggers

Thr505 phosphorylation and subsequent membrane translocation of PKCδ, initiating a pro-apoptotic

signaling cascade [7] [8]. Concurrently, the compound negatively regulates the AKT/mTOR pathway

through PKCδ activation, suppressing crucial survival signals in cancer cells [8].

In gastric cancer models, Lanatoside C demonstrates significant activity against the Wnt/β-catenin/c-Myc

axis, a pathway frequently dysregulated in gastrointestinal malignancies. Treatment with Lanatoside C

reduces nuclear β-catenin accumulation and downregulates the oncoprotein c-Myc, potentially through
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interference with the deubiquitinating enzyme USP28, which stabilizes c-Myc [5]. This pathway modulation

results in cell cycle arrest at the G2/M phase and subsequent apoptosis induction.

For cholangiocarcinoma, the primary mechanism involves STAT3 pathway inhibition, with Lanatoside C

treatment reducing phospho-STAT3 levels and altering the balance of Bcl-2 family proteins toward pro-

apoptotic signaling [6]. This effect is complemented by reactive oxygen species (ROS) generation and loss

of mitochondrial membrane potential, initiating intrinsic apoptosis through caspase-3 activation [6].

DNA Damage Response and Cell Cycle Effects

Lanatoside C significantly impacts genomic integrity and cell cycle progression through multiple

mechanisms. The compound has been shown to induce DNA damage while concurrently inhibiting DNA

repair processes, creating a lethal combination for cancer cells. Specifically, Lanatoside C impairs the

recruitment of 53BP1 (p53 binding protein 1) to DNA damage sites, thereby compromising the cellular

repair capacity for double-strand breaks [9]. This dual action of causing DNA damage while inhibiting

repair mechanisms enhances the cytotoxicity of Lanatoside C, particularly in combination with other DNA-

damaging agents.

The effect on cell cycle regulation is another prominent aspect of Lanatoside C's anticancer activity.

Treatment with Lanatoside C induces G2/M phase arrest in multiple cancer cell types, including breast,

lung, and liver cancer cells [4]. This cell cycle blockade occurs through modulation of MAPK, Wnt, and

PAM signaling pathways, preventing proper cell cycle progression and ultimately leading to apoptotic cell

death. The G2/M arrest provides additional time for damaged DNA to be repaired; however, when combined

with Lanatoside C's inhibition of DNA repair pathways, this often results in the initiation of apoptosis rather

than successful repair and cell survival.

Experimental Protocols and Methodologies

Cytotoxicity and Proliferation Assays

Standardized protocols for evaluating Lanatoside C's anticancer activity employ well-established in vitro

cytotoxicity assays:
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MTT Assay Protocol: Cells are seeded in 96-well plates (3,500 cells/well) and allowed to attach

overnight. Lanatoside C is applied in a dilution series (typically 0.01-500 μM) for 24-48 hours.

Following treatment, 0.5 mg/mL MTT solution is added and incubated for 2-4 hours. The formed

formazan crystals are dissolved in DMSO, and absorbance is measured at 570 nm with baseline

correction at 630 nm [4].

SRB Assay Protocol: After Lanatoside C treatment, cells are fixed with 10% trichloroacetic acid

(TCA) and stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 15 minutes. Plates are

repeatedly washed with 1% acetic acid, and the bound dye is dissolved in 10 mM tris base solution for

measurement at 510 nm [8].

Data Analysis: Dose-response curves are generated to calculate IC₅₀ values (concentration causing

50% growth inhibition) and GI₅₀ values (concentration causing 50% growth inhibition relative to

untreated controls). These values allow quantitative comparison of Lanatoside C's potency across

different cancer cell lines.

Apoptosis Detection Methods

Multiple complementary approaches are employed to quantify and characterize Lanatoside C-induced

apoptosis:

Flow Cytometry with Annexin V/PI Staining: Cells are treated with Lanatoside C for specified

durations, then trypsinized and stained with FITC-conjugated Annexin V and propidium iodide (PI)

using commercial apoptosis detection kits. Analysis by flow cytometry distinguishes early apoptotic

(Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [6].

TUNEL Assay: Following Lanatoside C treatment, cells fixed on chamber slides are incubated with

terminal deoxynucleotidyl transferase (TdT) enzyme and labeled nucleotides to detect DNA

fragmentation. The DNA strand breaks are visualized by fluorescence microscopy, providing

morphological evidence of apoptosis [8].

Mitochondrial Membrane Potential Measurement: Cells incubated with Lanatoside C are stained

with rhodamine 123 or JC-1 dyes, which accumulate in active mitochondria based on membrane

potential. The fluorescence intensity is quantified by flow cytometry or fluorescence microscopy, with
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decreased signal indicating loss of mitochondrial membrane potential, an early event in intrinsic

apoptosis [7] [6].

Western Blot Analysis of Apoptotic Markers: Cell lysates from Lanatoside C-treated samples are

analyzed for cleavage of caspases (caspase-3, -8, -9), PARP, and alterations in Bcl-2 family proteins

(Bax, Bcl-2, Bcl-xl) to confirm activation of apoptotic pathways at the molecular level [4] [6].

Cell Cycle Analysis Protocol

Comprehensive cell cycle analysis following Lanatoside C treatment involves:

Cell Processing: After treatment with Lanatoside C, cells are trypsinized, fixed in 70% cold ethanol,

and stored at -20°C for at least 24 hours. Fixed cells are then washed with PBS and treated with DNA

extraction buffer (0.2 M Na₂HPO₄ and 0.1 M citric acid buffer) for 15 minutes [8].

Staining and Analysis: Cells are stained with propidium iodide solution (1% Triton X-100, 100

μg/mL RNase, and 80 μg/mL propidium iodide in PBS) in the dark for 30 minutes. DNA content is

analyzed by flow cytometry, and cell cycle distribution is determined using appropriate software (e.g.,

ModFit or FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases [4] [8].

In Vivo Xenograft Models

The anticancer efficacy of Lanatoside C has been validated in multiple animal models:

Hepatocellular Carcinoma Model: Hep3B cells (10⁶ cells/mouse) are subcutaneously injected into

severe combined immunodeficient (SCID) mice. When tumors reach approximately 100 mm³, mice are

randomized into treatment groups receiving Lanatoside C (2.5 mg/kg) in 50% Cremophor EL and

50% DMSO, while control groups receive vehicle alone [8].

Cholangiocarcinoma Model: Human cholangiocarcinoma cells (HuCCT-1 or TFK-1) are implanted

subcutaneously in nude mice. Lanatoside C treatment is initiated when tumors become palpable, with

dosing regimens typically involving intraperitoneal administration 3-5 times per week [6].
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Assessment Parameters: Tumor dimensions are measured regularly with calipers, and volume is

calculated using the formula: LW²/2 (L=length, W=width). Animal body weight is monitored as an

indicator of systemic toxicity. At study termination, tumors are excised for immunohistochemical

analysis of proliferation markers (Ki-67), apoptotic markers (cleaved caspase-3), and pathway-specific

proteins (p-STAT3, β-catenin) [8] [6].

Pharmacological Properties and Toxicity

Lanatoside C exhibits complex pharmacokinetic behavior with both favorable absorption and significant

metabolism. After oral administration in humans, approximately 10-30% of the label is absorbed in the

duodenum and upper jejunum, with additional uptake occurring in more distal intestinal segments, resulting

in total absorption of 40-65% of the administered dose [3]. The compound undergoes significant

biotransformation in the gastrointestinal tract, where acid hydrolysis converts a minor portion to metabolites

including digoxigenin and digoxigenin-monodigitoxoside [3].

The major labeled compounds detected in urine and bile following oral administration of Lanatoside C are

digoxin and desgluco-Lanatoside C, indicating extensive first-pass metabolism [3]. When incubated with

fecal matter, Lanatoside C is rapidly converted to desgluco-Lanatoside C and digoxin, suggesting

significant involvement of gut microbiota in its metabolism [3]. In contrast, intravenous administration

results primarily in excretion of unchanged compound, highlighting the importance of the gastrointestinal

tract in Lanatoside C metabolism [3].

Like other cardiac glycosides, Lanatoside C has a narrow therapeutic window, requiring careful dose

optimization for clinical application. However, in vivo studies have demonstrated that Lanatoside C can

inhibit tumor growth in xenograft models without obvious body weight loss or signs of systemic toxicity at

effective anticancer doses [7] [6]. This suggests the possibility of achieving therapeutic anticancer effects

while avoiding the cardiotoxicity typically associated with cardiac glycosides.

Research Applications and Future Directions

The accumulating evidence for Lanatoside C's anticancer efficacy across diverse tumor types supports its

repurposing potential as an oncology therapeutic. Several promising research applications have emerged:
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Combination Therapy: Lanatoside C has demonstrated potential to overcome chemoresistance and

enhance the efficacy of conventional DNA-damaging agents. Studies indicate that Lanatoside C

sensitizes cancer cells to radiation by impairing DNA damage repair through suppression of 53BP1

recruitment to damage sites [9]. Similar sensitization effects have been observed with various

chemotherapeutic agents, suggesting broad potential for combination regimens.

Structural Optimization: Research on structure-activity relationships reveals that modifications to the

sugar moiety of cardiac glycosides can significantly influence their anticancer potency and

selectivity. Studies suggest that shortening the sugar chain may enhance cytotoxicity against cancer

cells, potentially by improving membrane permeability and cellular bioavailability [9]. Such structure-

based optimization approaches may yield Lanatoside C derivatives with improved therapeutic indices.

Targeted Delivery Systems: To overcome the narrow therapeutic index of cardiac glycosides, novel

delivery approaches including nanocarrier-based systems are being investigated. These advanced

delivery systems aim to maximize anticancer efficacy while minimizing systemic exposure and

potential cardiotoxicity [1].

Inflammatory Disease Applications: Beyond oncology, network pharmacology analyses have

identified potential applications for Lanatoside C in inflammatory conditions such as ulcerative

colitis, with identified molecular targets including KDR, STAT3, ABCB1, CYP3A5, and CYP2B6

[10]. This expansion into immunomodulatory applications further broadens the therapeutic potential of

this multifaceted compound.

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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